1-[[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile
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Overview
Description
This compound is a mouthful, so let’s break it down It consists of several functional groups, including an amino group, a nitrile group, and a conjugated diene system
Chemical Formula: CHNO
Molecular Weight: 338.4 g/mol
Preparation Methods
Synthetic Routes:: Unfortunately, specific synthetic routes for this compound are scarce in the literature. we can infer that it involves the condensation of appropriate precursors.
Reaction Conditions:: The exact reaction conditions remain elusive, but we can speculate that it might involve a condensation reaction between an aldehyde (possibly salicylaldehyde) and a primary amine (such as diethylamine).
Industrial Production:: Industrial-scale production methods are not well-documented. Research labs may synthesize it for specific studies, but large-scale production remains unexplored.
Chemical Reactions Analysis
Reactivity::
Condensation Reaction: The formation of the imine linkage likely involves a condensation reaction between the aldehyde and the amine.
Cyanation: The nitrile group (carbonitrile) suggests a cyanation step.
Aldehyde Source: Salicylaldehyde or a related compound
Amine Source: Diethylamine
Cyanation Reagent: Sodium cyanide (NaCN) or related cyanating agents
Major Products:: The primary product is the target compound itself, with the imine linkage and the nitrile group intact.
Scientific Research Applications
This compound’s applications span various fields:
Chemistry: It serves as a versatile building block for designing new molecules.
Biology: Researchers explore its interactions with biological macromolecules.
Medicine: Investigations focus on potential pharmacological properties.
Industry: Its unique structure may find applications in materials science.
Mechanism of Action
The compound’s mechanism of action remains speculative due to limited data. it likely interacts with specific cellular targets, affecting biochemical pathways.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related structures:
4-(Diethylamino)salicylaldehyde: A simpler compound with a similar diethylamino group .
Other Nitrile-Containing Compounds: Explore related molecules with nitrile functionalities.
Properties
Molecular Formula |
C19H22N4O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C19H22N4O2/c1-5-22(6-2)16-8-7-15(18(24)10-16)12-21-23-14(4)9-13(3)17(11-20)19(23)25/h7-10,12,24H,5-6H2,1-4H3/b21-12+ |
InChI Key |
IPLPJCAZSREUMJ-CIAFOILYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/N2C(=CC(=C(C2=O)C#N)C)C)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NN2C(=CC(=C(C2=O)C#N)C)C)O |
Origin of Product |
United States |
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